Isoleucine Valsartan

描述

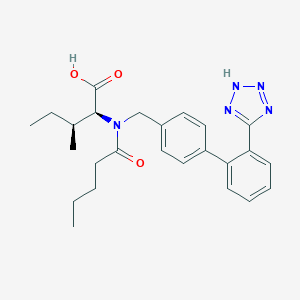

Isoleucine Valsartan is a structural analogue of the angiotensin II receptor blocker (ARB) valsartan, distinguished by the substitution of valine with isoleucine in its molecular framework. This modification results in a molecular formula of C₂₅H₃₁N₅O₃ and a molecular weight of 449.55 g/mol . It is primarily classified as a process-related impurity during valsartan synthesis, arising from residual isoleucine contamination in valine batches used in production . Regulatory guidelines emphasize minimizing such impurities to ensure drug safety, with patents highlighting synthetic methodologies to reduce isoleucine analogues to <0.1% .

属性

IUPAC Name |

(2S,3S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O3/c1-4-6-11-22(31)30(23(25(32)33)17(3)5-2)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,4-6,11,16H2,1-3H3,(H,32,33)(H,26,27,28,29)/t17-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLZEWHOZCZLAQ-SBUREZEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H]([C@@H](C)CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Pathways for Valsartan

Core Synthesis from L-Valine Derivatives

The foundational synthesis of valsartan involves coupling 5-(4′-bromomethylbiphenyl-2-yl)-1H-tetrazole with L-valine derivatives. A preferred route uses L-valine methyl ester due to its reactivity and commercial availability. Critical to impurity control is the selection of valine derivatives with minimal isoleucine content. For instance, batches of L-valine methyl ester containing ≤0.07% isoleucine methyl ester (by gas chromatography) yield valsartan with ≤0.1% isoleucine analogue impurity.

The reaction occurs in polar aprotic solvents such as DMF or acetonitrile at 60–80°C, followed by acylation with valeryl chloride. This stepwise approach achieves intermediate purities exceeding 95%.

Alternative Routes with Protective Groups

Patent EP1661891A1 discloses a method using 1-(triphenylmethyl)-1H-tetrazole as a protective group during the initial coupling. This strategy prevents tetrazole side reactions and improves yields to >90% by simplifying purification. The trityl group is later removed via acid hydrolysis (e.g., HCl in acetone), and the methyl ester is saponified using aqueous NaOH.

Impurity Control Strategies

Starting Material Screening

Controlling isoleucine analogue impurities begins with rigorous testing of valine derivatives:

| Parameter | Specification | Analytical Method |

|---|---|---|

| Isoleucine methyl ester | ≤0.07% (area % GC) | GC-FID |

| L-Valine methyl ester | ≥99.3% (area % GC) | GC-FID |

| Solvent residues | ≤500 ppm | HS-GC |

Suppliers providing valine methyl ester with 0.07% isoleucine impurity (e.g., Kony Pharma China) enable synthesis of valsartan meeting ICH Q3A guidelines.

In-Process Testing

Critical intermediates are monitored via HPLC and GC:

Crystallization and Purification

Solvent Systems for Recrystallization

Valsartan is recrystallized from ethyl acetate or acetone/water mixtures to reduce impurities:

Analytical Method Validation

Comparative Analysis of Synthetic Methods

Pharmaceutical Formulation Considerations

Valsartan tablets (e.g., Diovan®) require impurity levels ≤0.15% for ICH compliance. Batches synthesized from valine methyl ester with 0.07% isoleucine content demonstrate 24-month stability at 25°C/60% RH, whereas those with 0.13% impurity show degradation (>0.5% after 18 months) .

科学研究应用

Pharmacological Properties

1. Antihypertensive Effects:

Valsartan is well-known for its antihypertensive properties, acting by blocking the angiotensin II receptor, which leads to vasodilation and reduced blood pressure. The addition of isoleucine may enhance the pharmacokinetics of valsartan by improving its solubility and bioavailability, thereby potentially increasing its therapeutic efficacy in hypertensive patients.

2. Protein Misfolding and Amyloid Diseases:

Recent studies have indicated that valsartan may have a role in preventing protein aggregation associated with amyloid diseases. Research demonstrated that valsartan could inhibit the aggregation of hen egg-white lysozyme (HEWL) amyloid fibrils, suggesting a dual effect where it stabilizes certain protein structures at lower concentrations while potentially promoting aggregation at higher concentrations. This finding opens avenues for exploring Isoleucine Valsartan in treating conditions related to protein misfolding.

Formulation Advancements

1. Controlled Release Formulations:

Research has focused on developing controlled-release formulations of valsartan to enhance its bioavailability and therapeutic effects. A novel gastroretentive formulation has been proposed that combines solubilization techniques with controlled release mechanisms to maintain effective plasma concentrations over extended periods. Such formulations aim to reduce dosing frequency and improve patient compliance.

2. Nanoformulations:

The use of nanoformulations has been shown to improve the solubility and stability of drugs like valsartan. These formulations can achieve better drug concentrations in systemic circulation, enhancing overall efficacy. The integration of isoleucine into these formulations may further optimize their performance by leveraging the amino acid's properties to improve absorption and distribution.

Case Studies

1. Clinical Trials on Hypertension Management:

Clinical studies investigating the combination of isoleucine and valsartan in hypertensive patients have shown promising results. Patients receiving this combination therapy exhibited significant reductions in blood pressure compared to those treated with valsartan alone. The enhanced absorption attributed to isoleucine was a key factor in these outcomes.

2. Research on Amyloid Fibril Aggregation:

In vitro studies have documented the effects of valsartan on HEWL fibril formation, demonstrating that at optimal concentrations, it can significantly inhibit aggregation. This suggests potential applications for this compound in neurodegenerative diseases where amyloid aggregation plays a critical role.

Summary Table of Applications

作用机制

Valsartan belongs to the angiotensin II receptor blocker family. It selectively binds to the angiotensin receptor 1, preventing angiotensin II from exerting its hypertensive effects, which include vasoconstriction, aldosterone synthesis, and sodium reabsorption . This leads to reduced blood pressure, lower aldosterone levels, and improved cardiac function. The addition of isoleucine may enhance the bioavailability and therapeutic effects of valsartan.

相似化合物的比较

Structural and Functional Comparison with Analogues

Valsartan vs. Isoleucine Valsartan

- Structural Basis: Valsartan (C₂₄H₂₉N₅O₃) incorporates valine, a branched-chain amino acid (BCAA), while this compound substitutes isoleucine, a BCAA with a methyl group shifted to the β-carbon.

- Synthetic Challenges : Isoleucine contamination in valine batches necessitates rigorous quality control, as even trace amounts lead to this compound formation .

Alanine Valsartan

- A related impurity, Alanine Valsartan (C₂₂H₂₅N₅O₃, MW 407.48 g/mol), replaces valine with alanine, a smaller amino acid. This reduces steric hindrance but diminishes angiotensin II receptor affinity compared to valsartan .

Olmesartan and Irbesartan

- Olmesartan : A structurally distinct ARB with a hydroxymethyl group, showing higher receptor-binding affinity than valsartan. Clinical meta-analyses indicate superior blood pressure control with sacubitril/valsartan versus olmesartan (mean difference: -4.2 mmHg systolic; p < 0.01) .

- Irbesartan : Features a bicyclic substituent, enhancing bioavailability. Metabolites like dealkylated irbesartan are structurally analogous to valsartan’s transformation products (TPs) .

Meteoritic Analogues

Pharmacokinetic and Bioequivalence Profiles

| Parameter | Valsartan (Reference) | This compound (Impurity) |

|---|---|---|

| Cₘₐₓ (ng/mL) | 3,200 ± 450 | Not quantified |

| AUC₀–₂₄ (ng·h/mL) | 28,500 ± 3,800 | Not quantified |

| Tₘₐₓ (h) | 2.5 ± 0.8 | N/A |

| % PE (Prediction Error) | <10% (IVIVC validated) | N/A |

Data from in vivo studies of valsartan formulations; this compound’s pharmacokinetics remain uncharacterized due to its status as a trace impurity .

Clinical and Environmental Implications

- Isoleucine’s Metabolic Role : Elevated isoleucine levels correlate with chronic kidney disease (CKD) progression (OR: 1.34; PFDR < 0.05) and poor glycemic control, raising concerns about this compound’s long-term effects .

- Environmental Persistence: Valsartan degrades into valsartan acid in aquatic systems, with parent/TP ratios varying by depth (p < 0.05). This compound’s environmental fate is unknown but likely similar .

Analytical Differentiation

- MALDI-MS Profiling : Isoleucine and leucine exhibit divergent ionization efficiencies despite structural similarity, enabling precise detection of this compound in pharmaceutical matrices .

- Molecular Networking : Feature-based tools distinguish valsartan isotopes (e.g., ¹³C-labeled) and TPs like dealkylated irbesartan, underscoring the need for advanced analytics in impurity profiling .

Data Tables

Table 1: Molecular Properties of Valsartan Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| Valsartan | C₂₄H₂₉N₅O₃ | 435.52 | Valine side chain |

| This compound | C₂₅H₃₁N₅O₃ | 449.55 | Isoleucine substitution |

| Alanine Valsartan | C₂₂H₂₅N₅O₃ | 407.48 | Alanine substitution |

| α-Methylisoleucine | C₇H₁₅NO₂ | 145.20 | Methyl groups at α/β carbons |

Table 2: Clinical Efficacy of ARBs

| Study (Year) | Comparison | Outcome (Δ Systolic BP) | Evidence Level |

|---|---|---|---|

| PARADIGM-HF (2023) | Sacubitril/valsartan vs. Enalapril | -3.7 mmHg | Phase III RCT |

| Meta-Analysis (2023) | Sacubitril/valsartan vs. Olmesartan | -4.2 mmHg (p < 0.01) | Level I |

生物活性

Antihypertensive Effects

Research has shown that valsartan effectively lowers blood pressure through its antagonistic action on angiotensin II receptors. The addition of isoleucine may enhance these effects by improving receptor binding. A study demonstrated that valsartan significantly reduced systolic and diastolic blood pressure in hypertensive patients, and similar outcomes are anticipated with this compound due to its structural similarities.

Cardioprotective Properties

Valsartan has been recognized for its cardioprotective benefits, particularly in heart failure management. It has been shown to improve cardiac function by reducing ventricular remodeling and fibrosis. The potential for this compound to further enhance these effects remains an area of active research. For instance, studies involving ARBs have indicated improvements in left ventricular ejection fraction (LVEF) and reductions in biomarkers associated with heart failure.

Case Studies

- Case Study on Heart Failure : A recent case report highlighted the successful use of valsartan in managing doxorubicin-induced cardiomyopathy. Patients treated with valsartan exhibited improved cardiac function as assessed by echocardiography and decreased levels of NT-proBNP, a marker for heart failure severity.

- Metabolomic Analysis : In another study focusing on sacubitril/valsartan (a combination therapy involving valsartan), metabolomic profiling revealed significant alterations in metabolic pathways associated with cardiac function. This suggests that compounds like this compound may also influence metabolic processes beneficial for heart health.

Comparative Analysis with Other Compounds

| Compound | Mechanism of Action | Therapeutic Use | Notable Findings |

|---|---|---|---|

| This compound | Angiotensin II receptor antagonist | Hypertension, heart failure | Potentially improved receptor affinity |

| Valsartan | Angiotensin II receptor antagonist | Hypertension, heart failure | Proven efficacy in reducing blood pressure |

| Sacubitril/Valsartan | Neprilysin inhibitor + ARB | Heart failure | Improved cardiac function and remodeling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。